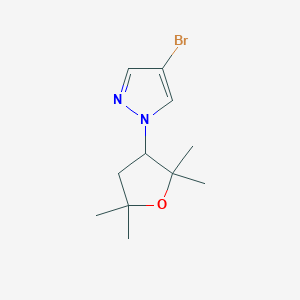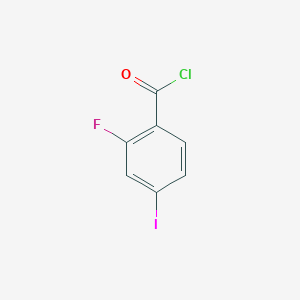
2-Fluoro-4-iodobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClFIO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with fluorine and iodine atoms at the 2 and 4 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Fluoro-4-iodobenzoyl chloride can be synthesized through the halogenation of 2-fluorobenzoyl chloride. The process involves the introduction of an iodine atom to the benzene ring. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar halogenation reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-iodobenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Coupling Reactions: The iodine atom allows for palladium-catalyzed coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.
Reduction Reactions: The compound can be reduced to form 2-fluoro-4-iodobenzyl alcohol or other derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Dichloromethane, toluene, and ethanol.
Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) and at controlled temperatures.
Major Products Formed
Substitution Products: 2-Fluoro-4-iodobenzamides, 2-fluoro-4-iodobenzoates.
Coupling Products: Biaryl compounds, styrenes.
Reduction Products: 2-Fluoro-4-iodobenzyl alcohol.
Scientific Research Applications
2-Fluoro-4-iodobenzoyl chloride is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and diagnostic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-fluoro-4-iodobenzoyl chloride involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The molecular targets include nucleophilic sites on other molecules, where it forms covalent bonds. The pathways involved in its reactions are typically catalyzed by palladium or other transition metals, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-iodobenzoyl chloride
- 4-Iodobenzoyl chloride
- 2-Fluorobenzoyl chloride
- 4-Fluorobenzoyl chloride
Uniqueness
2-Fluoro-4-iodobenzoyl chloride is unique due to the specific positioning of the fluorine and iodine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C7H3ClFIO |
|---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
2-fluoro-4-iodobenzoyl chloride |
InChI |
InChI=1S/C7H3ClFIO/c8-7(11)5-2-1-4(10)3-6(5)9/h1-3H |
InChI Key |
NCHCFDQANPUEII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)F)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


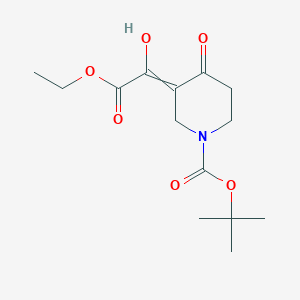
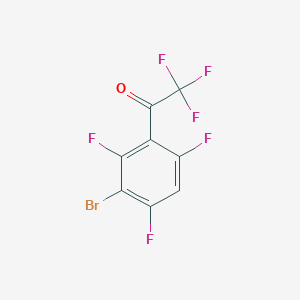
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
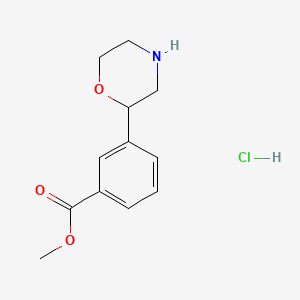
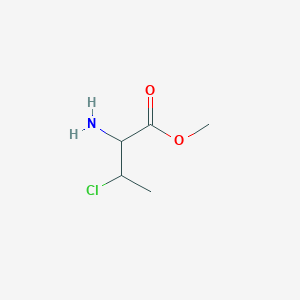
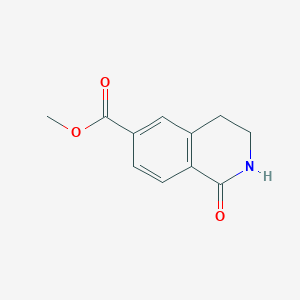
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)

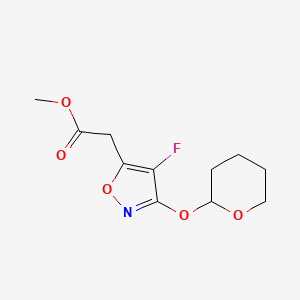
![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)
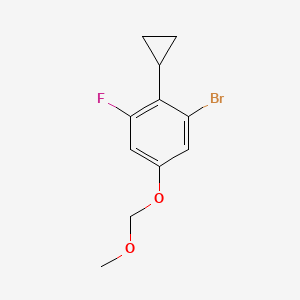
![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)

